molecular formula C10H16ClN3O2 B13630434 Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate

Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate

Cat. No.: B13630434
M. Wt: 245.70 g/mol
InChI Key: ZJWRDNHXHZWLOR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with comparable chemical structures and pharmacological activities. Examples include:

Uniqueness

Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate

InChI

InChI=1S/C10H16ClN3O2/c1-3-16-9(15)10(2,12)4-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3

InChI Key

ZJWRDNHXHZWLOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCN1C=C(C=N1)Cl)N

Origin of Product

United States

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